pKa Modulation: 2-Fluorocyclobutyl Methanol vs Non-Fluorinated Cyclobutylmethanol
Introduction of a fluorine atom at the 2-position of cyclobutylmethanol produces a measurable acidification of the hydroxyl proton. The predicted pKa of (2-fluorocyclobutyl)methanol is 15.05 ± 0.10, compared to 15.26 ± 0.10 for the non-fluorinated parent cyclobutylmethanol, yielding a ΔpKa of –0.21 units . This inductive withdrawal, while modest for the alcohol series, is consistent with the systematic pKa lowering observed across fluorocyclobutyl derivatives. For the corresponding amine series, 3-fluorocyclobutylamines exhibit acidification of approximately 0.8 pKa units relative to their non-fluorinated parents, irrespective of stereochemistry . The 2-fluoro positional isomer is expected to produce an even greater inductive effect due to closer proximity of fluorine to the functionalized carbon.
| Evidence Dimension | Acid dissociation constant (pKa) of the alcohol O–H |
|---|---|
| Target Compound Data | pKa = 15.05 ± 0.10 (predicted) |
| Comparator Or Baseline | Cyclobutylmethanol (CAS 4415-82-1): pKa = 15.26 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = –0.21 (acidification by 2-fluoro substitution) |
| Conditions | Predicted values from ChemicalBook database; no experimental titration data located for the alcohol series |
Why This Matters
Even small pKa shifts near physiological pH can alter the ionization state and hydrogen-bonding capacity of drug candidates incorporating this building block, affecting target engagement and off-rate kinetics.
